Absence of 5-Lipoxygenase Inhibitory Activity Defines a Distinct Selectivity Profile from Class Benchmarks
In a ChEMBL-curated binding assay (CHEMBL620010), 2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM and returned a result of 'NS' — no significant activity [1]. This stands in contrast to active 5-LO inhibitors within the benzodioxane chemotype, such as the N-hydroxyurea derivatives described by Satoh et al., which achieve oral activity and measurable 5-LO inhibition [2]. The absence of 5-LO activity is a critical differentiator for library design, as it rules out this compound for anti-inflammatory applications targeting leukotriene biosynthesis while preserving its utility in other target classes.
| Evidence Dimension | 5-Lipoxygenase (5-LO) inhibitory activity in cell-based assay |
|---|---|
| Target Compound Data | NS (no significant activity) at 100 µM in RBL-1 cells |
| Comparator Or Baseline | Benzodioxane-N-hydroxyurea derivatives (structurally related class): reported as orally active 5-LO inhibitors (quantitative IC₅₀ data not directly comparable due to different assay format) |
| Quantified Difference | Qualitative difference: Target compound is inactive vs. active class comparators |
| Conditions | RBL-1 cell-based assay; compound tested at 100 µM; ChEMBL Assay CHEMBL620010 |
Why This Matters
This negative selectivity data prevents misapplication in 5-LO-targeted projects and directs procurement toward applications where 5-LO inhibition is explicitly not desired.
- [1] ChEMBL Assay CHEMBL620010. Compound evaluated for inhibition of RBL-1 5-Lipoxygenase at 100 uM. https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL620010 (accessed 2026-04-28). View Source
- [2] Satoh, Y.; Powers, C.; et al. Derivatives of 2-[[N-(Aminocarbonyl)-N-hydroxyamino]methyl]-1,4-benzodioxan as Orally Active 5-Lipoxygenase Inhibitors. 1995. CiNii Research. View Source
